molecular formula C20H26FN5O B5572061 1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide

1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5572061
M. Wt: 371.5 g/mol
InChI Key: NIEBUHVZUKVFBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including our compound of interest, involves strategic chemical reactions and processes. A study by McLaughlin et al. (2016) delves into the synthesis and characterization of pyrazole derivatives, highlighting the importance of bioisosteric replacement and the synthesis routes that enable the identification of specific research chemicals (McLaughlin et al., 2016). These methodologies pave the way for producing various derivatives, including the one , by manipulating the pyrazole core and introducing specific functional groups to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is critical to their chemical behavior and potential applications. The study by Kumara et al. (2018) on a novel pyrazole derivative provides insight into molecular conformation, crystal structure, and intermolecular interactions, which are essential for understanding the structural nuances of "1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide" (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of pyrazole derivatives, including reactivity, potential bioactivity, and interaction with other molecules, are of significant interest. For instance, the work by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles reveals insights into the synthesis of novel compounds and their remarkable biological activities, suggesting a framework for understanding the chemical behavior of our compound of interest (Hebishy et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, play a crucial role in the practical applications of any chemical compound. While specific studies on "1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide" are not directly available, general principles and studies on similar compounds can provide a foundational understanding.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and photostability, is essential for the application and storage of the compound. The synthesis and evaluation of pyrazole derivatives, as discussed in the studies by Allan et al. (2009) and Donohue et al. (2002), offer a glimpse into the versatile chemical properties that could be extrapolated to our compound of interest (Allan et al., 2009), (Donohue et al., 2002).

Scientific Research Applications

Synthesis and Antiviral Activity

A novel approach to synthesizing benzamide-based 5-aminopyrazoles and their derivatives was explored, demonstrating significant anti-influenza A virus activity. Among the synthesized compounds, eight demonstrated notable antiviral activities against the H5N1 subtype, showing viral reduction rates of 85–65% (Hebishy et al., 2020).

Antineoplastic and Antifilarial Potential

Research into methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives has highlighted their promise as antineoplastic and antifilarial agents. Certain compounds in this series showed significant in vivo antifilarial activity and growth inhibition in L1210 cells, suggesting potential therapeutic applications in cancer and filarial diseases (Ram et al., 1992).

Mycobacterium tuberculosis GyrB Inhibition

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, with one compound showing promising activity against Mycobacterium tuberculosis GyrB ATPase, indicating potential for tuberculosis treatment (Jeankumar et al., 2013).

Nematocidal Activity

A study on 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives revealed weak fungicidal but good nematocidal activity against M. incognita, suggesting applications in agricultural pest management (Zhao et al., 2017).

Anti-Tumor Agents

Pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized, with one compound showing significant effects in mouse tumor models and human cancer cell lines. This indicates a potential pathway for developing new anti-tumor medications (Nassar et al., 2015).

properties

IUPAC Name

2-ethyl-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O/c1-5-26-18(12-15(24-26)10-13(2)3)20(27)25(4)9-8-19-22-16-7-6-14(21)11-17(16)23-19/h6-7,11-13H,5,8-10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBUHVZUKVFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)N(C)CCC2=NC3=C(N2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide

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